Butyl anthranilate

Description

Overview and Significance in Chemical Sciences

Butyl anthranilate is a benzoate (B1203000) ester formed from the condensation of the carboxyl group of anthranilic acid with the hydroxyl group of butanol. nih.govebi.ac.uk It is recognized for its characteristic fruity, grape-like aroma, which has led to its use as a flavoring and fragrance agent. ebi.ac.ukthegoodscentscompany.comcymitquimica.com Found naturally in some fruits, this compound is also synthesized for various industrial applications. nih.govsciencedaily.com

The significance of this compound in chemical sciences extends beyond its organoleptic properties. It serves as a versatile building block in the synthesis of other organic compounds. cymitquimica.com Its chemical structure, featuring an anthranilate moiety, makes it a valuable precursor in the development of more complex molecules. cymitquimica.com Research has also highlighted its potential as an insect repellent, offering a potentially safer alternative to some synthetic options. ebi.ac.uksciencedaily.comsmolecule.com Furthermore, preliminary studies have suggested potential antimicrobial properties, indicating a broader scope of scientific inquiry. smolecule.com

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | butyl 2-aminobenzoate |

| CAS Number | 7756-96-9 |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| InChI Key | HUIYGGQINIVDNW-UHFFFAOYSA-N |

This table is populated with data from multiple sources. nih.govchemicalbook.comnist.govfluorochem.co.uk

Historical Context of Anthranilate Derivatives Research

Research into anthranilic acid and its derivatives has a long history, initially driven by their roles as intermediates in the synthesis of dyes and pharmaceuticals. ijpsjournal.comki.se Anthranilic acid itself is a precursor in the biosynthesis of the amino acid tryptophan. ijpsjournal.comki.se Over the past few decades, the focus of research has expanded significantly to explore the diverse biological activities of anthranilate derivatives, including their potential as anti-inflammatory, antiviral, and antimicrobial agents. ijpsjournal.com

The exploration of anthranilate esters, such as methyl anthranilate and this compound, as flavor and fragrance components has been a significant area of study. researchgate.net Their characteristic aromas led to their incorporation into a variety of consumer products. unl.edu A notable historical development in the research of anthranilate derivatives was the investigation of their bird repellent properties, with much of the early work focusing on methyl anthranilate. unl.edu This research laid the groundwork for later studies on the repellent effects of other anthranilate esters, including this compound, against insects.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is dynamic, with a primary focus on its application as an insect repellent. Studies have demonstrated its effectiveness against various insect species, including the spotted wing drosophila (Drosophila suzukii), a significant agricultural pest, and mosquitoes like Aedes aegypti and Aedes albopictus. sciencedaily.comsmolecule.complos.orgresearchgate.net Research has delved into the mechanism of its repellent action, suggesting that it activates specific olfactory receptors in insects. smolecule.com This has positioned this compound as a promising candidate for the development of new, potentially safer insect repellents. ebi.ac.uksciencedaily.com

In addition to its repellent properties, research continues to explore its use as a flavoring agent. cymitquimica.com Modern synthetic methods are also a key area of investigation, with a focus on developing more environmentally friendly "green chemistry" approaches to its synthesis, moving beyond traditional direct esterification methods that often require harsh acid catalysts. smolecule.com Some studies have explored enzymatic synthesis using lipases as a more sustainable alternative. google.com

Future research directions are likely to expand on these existing areas. Further investigation into the specific insect olfactory receptors that this compound interacts with could lead to the design of even more effective and species-specific repellents. ebi.ac.uk Continued exploration of its potential antimicrobial and other biological activities could uncover new applications in pharmaceuticals or agriculture. smolecule.commdpi.com Additionally, the development and optimization of green synthetic routes for this compound will remain an important goal to enhance its environmental and economic viability. smolecule.com

The following table presents some of the physical and chemical properties of this compound:

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 303 °C |

| Density | 1.06 g/mL at 25 °C |

| Refractive Index | 1.545 at 20 °C |

| Solubility | Insoluble in water; Soluble in oils and ethanol |

This table is populated with data from multiple sources. chemicalbook.comcymitquimica.comsigmaaldrich.comfao.org

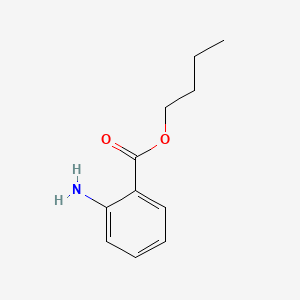

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIYGGQINIVDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024683 | |

| Record name | Butyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl anthranilate is a dark brown liquid. Insoluble in water. (NTP, 1992), A colourless or very pale straw-Coloured liquid; Mild sweet, fruity, floral aroma | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1527/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

360 °F at 760 mmHg (NTP, 1992), 303.00 °C. @ 760.00 mm Hg | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1527/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.067-1.073 | |

| Record name | Butyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1527/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7756-96-9 | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL ANTHRANILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DAT3M81O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992) | |

| Record name | BUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Ii. Synthesis Methodologies and Reaction Pathways

Direct Esterification Approaches to Butyl Anthranilate Synthesis

Direct esterification remains a fundamental and widely practiced method for producing this compound. This approach involves the reaction of anthranilic acid with butanol, facilitated by either acid catalysts or enzymes.

The classical method for synthesizing this compound is through the Fischer esterification of anthranilic acid with butanol. nih.govguidechem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. smolecule.comontosight.ai The acid protonates the carboxyl group of the anthranilic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of butanol. athabascau.ca

A significant challenge in this process is the presence of the amino group on the anthranilic acid, which can be protonated by the acid catalyst, forming an ammonium (B1175870) salt and requiring at least one mole of the catalyst. google.com This can lead to the formation of by-products and complicates the purification of the final ester. google.com To drive the reversible reaction towards the product side, an excess of one of the reactants, typically the alcohol, is used, or one of the products, usually water, is removed. athabascau.ca

Another approach to esterification involves transesterification, where an existing ester of anthranilic acid, such as methyl anthranilate, is reacted with butanol. google.com While this can also be acid-catalyzed, it presents similar disadvantages to direct esterification. google.com An alternative method utilizes a base catalyst like potassium carbonate, which has been shown to be effective in the transesterification of methyl anthranilate with n-butanol, yielding pure n-butyl anthranilate. google.comgoogle.com

A different synthetic route starts from isatin (B1672199), which is reacted with sodium hydride in n-butanol and dimethylformamide, followed by the addition of hydrogen peroxide to yield n-butyl anthranilate. prepchem.com

Enzymatic methods offer a greener alternative to traditional chemical synthesis, often operating under milder conditions and with higher selectivity.

Lipases are widely used enzymes for the esterification of anthranilic acid. google.comdss.go.th These reactions are often carried out in biphasic systems to enhance yield. google.com A biphasic medium, consisting of an aqueous phase and a non-polar organic solvent like hexane (B92381) or ethyl acetate, can significantly increase the production of this compound. google.com The enzyme, such as lipase (B570770) from Candida cylindracea, catalyzes the reaction between anthranilic acid and butanol. google.comgoogleapis.com The pH of the aqueous phase is a critical parameter and is typically maintained in a slightly acidic range to ensure the protonation of the anthranilic acid's carboxyl group without inactivating the enzyme. google.com

Research has shown that various lipases can be employed for this synthesis. For instance, porcine pancreas lipase (PPL) has been used to catalyze the esterification of anthranilic acid with butanol in a solvent mixture of chloroform (B151607) and hexane at a pH of 7.0, although the reported yield was modest. guidechem.com The choice of solvent and reaction conditions, including temperature and agitation, significantly impacts the efficiency of the enzymatic synthesis. google.com

Table 1: Lipase-Catalyzed Synthesis of Anthranilate Esters This interactive table summarizes findings from studies on the lipase-catalyzed synthesis of various anthranilate esters, highlighting the enzyme used, the alcohol reactant, and the resulting yield.

| Enzyme | Alcohol | Yield (%) | Reference |

|---|---|---|---|

| Porcine Pancreas Lipase | Butan-1-ol | 4.5 | guidechem.com |

| Lipase from Candida cylindracea | Methanol (B129727) | 5.4 | google.com |

| Porcine Pancreas Lipase | Methanol | 45.6 | dss.go.thresearchgate.net |

Microbially derived enzymes are a cornerstone of green chemistry approaches to ester synthesis. google.com Lipases from microorganisms like Candida cylindracea (also known as Candida rugosa) are commercially available and effective catalysts for producing this compound. google.comgoogleapis.com The synthesis involves the esterification of anthranilic acid with butanol, catalyzed by the microbial lipase. google.com These enzymatic reactions can be performed in aqueous solutions or biphasic systems. google.com The use of microbial enzymes allows the final product to be classified as natural, which is a significant advantage for its application in the flavor and fragrance industries. google.com Studies have explored the optimization of various reaction parameters, including the choice of microbial lipase, to improve yields. dss.go.thresearchgate.net For example, research comparing different lipases found that porcine pancreas lipase (PPL) provided better yields for anthranilic acid esters compared to lipases from Rhizomucor miehei and Chirazyme. dss.go.th

Enzymatic Esterification Methods

Advanced and Green Chemistry Synthetic Routes

In addition to traditional methods, advanced and more environmentally friendly synthetic routes for this compound are being developed.

Transition metal-catalyzed reactions represent an advanced methodology for the synthesis of anthranilate derivatives. smolecule.com These methods can offer milder reaction conditions compared to classical approaches. smolecule.com For instance, palladium-catalyzed reactions have been utilized for the C-H amidation of benzoic acids to produce anthranilate esters. rsc.org While the direct metal-catalyzed synthesis of this compound from anthranilic acid and butanol is not extensively detailed in the provided results, the synthesis of related anthranilate derivatives through metal catalysis is an active area of research. ethernet.edu.etwiley-vch.de These reactions often involve the cross-coupling of a substituted precursor with an appropriate coupling partner in the presence of a metal catalyst. ethernet.edu.et However, a significant drawback of many of these methods is the reliance on precious and often toxic transition metals like palladium, as well as potentially harsh reaction conditions. rsc.org In response, a metal-free, chemoselective multicomponent reaction strategy has been developed for the synthesis of anthranilate esters, presenting a greener alternative. rsc.org

Metal-Free Chemoselective Multicomponent Reactions

A novel and significant advancement in the synthesis of anthranilate esters, including this compound, involves a metal-free and oxidant-free multicomponent reaction (MCR). rsc.orgnih.govscilit.com This approach utilizes readily available starting materials—specifically 2-nitrobenzaldehyde (B1664092), malononitrile (B47326), and an alcohol—to achieve a highly chemoselective synthesis. rsc.orgnih.gov In the case of this compound, the alcohol used is butanol. rsc.org

This MCR strategy is notable for its efficiency and elegance, as it facilitates the simultaneous formation of both an ester and a urethane (B1682113) or urea (B33335) functionality through C-O and C-N bond formation. rsc.org The reaction proceeds via a base-assisted intramolecular redox process. In this process, the aldehyde group of the 2-nitrobenzaldehyde is oxidized while the nitro group is concurrently reduced, with malononitrile acting as the carbonyl source. rsc.org This method represents a mild, inexpensive, and convenient route to producing anthranilate esters with significant synthetic and pharmacological value. rsc.org

The versatility of this reaction has been demonstrated with a variety of alcohols. For instance, using methanol, ethanol, and butanol allows for the direct synthesis of methyl anthranilate (MA), ethyl anthranilate (EA), and this compound (BA), respectively. rsc.org The reaction also accommodates substituted 2-nitrobenzaldehydes, yielding the corresponding anthranilate esters in good yields. rsc.org

Table 1: Examples of Metal-Free Multicomponent Synthesis of Anthranilate Esters

| Starting Aldehyde | Alcohol | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Methanol | Methyl Anthranilate | - | rsc.org |

| 2-Nitrobenzaldehyde | Ethanol | Ethyl Anthranilate | - | rsc.org |

| 2-Nitrobenzaldehyde | Butanol | This compound | - | rsc.org |

| 5-Chloro-2-nitrobenzaldehyde | Methanol | Methyl 4-chloroanthranilate | Good | rsc.org |

Note: Specific yield percentages for this compound were not detailed in the source material, but the synthesis was reported as successful.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency. nih.govacs.org Traditional methods for producing anthranilate esters often rely on homogeneous acid catalysts, which can lead to challenges with disposal and require large quantities to block the reactive amine group. acs.org

In response, recent developments focus on more environmentally friendly methods that minimize waste and avoid toxic reagents. smolecule.com Key green approaches applicable to this compound synthesis include:

Use of Heterogeneous Catalysts : The application of solid, reusable catalysts is a cornerstone of green synthesis. For the related synthesis of methyl anthranilate, catalysts like the ion-exchange resin Amberlyst-15 have been shown to be highly effective, replacing problematic liquid acids. acs.org This approach reduces waste and allows for easier separation of the catalyst from the product. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions, such as the metal-free synthesis described previously, are inherently more atom-economical as they combine several molecules in a single, efficient step. rsc.org

Safer Solvents : A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. acs.org While many organic reactions require solvents, research is moving towards safer alternatives like water or, where possible, solvent-free conditions. mdpi.comcore.ac.uk

Biocatalysis : The use of enzymes to catalyze reactions represents a powerful green chemistry tool. mdpi.com Enzymatic processes occur under mild conditions, are highly selective, and use renewable catalysts. mdpi.com While specific research on the biocatalytic synthesis of this compound is emerging, the enzymatic synthesis of related anthranilate derivatives from glucose in engineered E. coli has been demonstrated, showcasing the potential of this route. jmb.or.krbiorxiv.org

These principles guide the development of new, sustainable pathways for chemical manufacturing, moving away from less efficient and more hazardous traditional methods. nih.govbridgew.edu

Alternative Precursors and Reaction Conditions

A well-established method for synthesizing this compound involves the reaction of isatoic anhydride (B1165640) with butanol. chemicalbook.commyttex.net Isatoic anhydride serves as a convenient and stable precursor to the anthraniloyl group. The reaction proceeds through the nucleophilic attack of butanol on the anhydride, leading to a ring-opening and subsequent decarboxylation to yield the final ester product. google.com

Different reaction conditions have been reported. One specific method involves adding sodium hydride to isatin (a related precursor) in a mixture of n-butanol and dimethylformamide (DMF). prepchem.com Following this, hydrogen peroxide is added, allowing the temperature to rise to 50°C. This process yields n-butyl anthranilate with a reported yield of 56%. prepchem.com Another approach describes the reaction of N-substituted isatoic anhydride with an alcohol under alkaline conditions to produce the corresponding alkyl N-alklyanthranilate. google.com

Table 2: Synthesis of n-Butyl Anthranilate from Isatoic Anhydride Precursors

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Isatin | Sodium hydride, n-butanol, Hydrogen peroxide | Dimethylformamide (DMF) | 25°C, then rising to 50°C | 56% | prepchem.com |

This compound can be prepared through the transesterification of methyl anthranilate with n-butanol. chemicalbook.com This equilibrium-driven reaction involves exchanging the methyl group of the ester with a butyl group from the alcohol. To drive the reaction toward the desired product, an excess of n-butanol is typically used, or the lower-boiling methanol by-product is removed from the reaction mixture.

The reaction is generally catalyzed by an acid. chemicalbook.com One documented method specifies the use of hydrogen chloride (HCl) as the catalyst for this transformation. chemicalbook.com While effective, the use of homogeneous mineral acids aligns with more traditional synthesis routes. In the broader context of ester transesterification, various catalysts are known, including organotin compounds, though their application must be weighed against green chemistry principles. google.com The study of transesterification is extensive, particularly in fields like biodiesel production, where it is a core process. researchgate.net

A significant trend in modern chemical synthesis is the development of methods that operate under mild conditions, avoiding harsh temperatures, pressures, and aggressive reagents. nih.gov For this compound synthesis, this exploration is evident in several of the newer methodologies.

The metal-free multicomponent reaction is a prime example, as it proceeds under base-assisted conditions that are considered mild compared to high-temperature, strong-acid catalysis. rsc.org Furthermore, the field of biocatalysis inherently operates under mild physiological conditions. mdpi.com The enzymatic glycosylation of methyl anthranilate, for instance, is performed under gentle conditions to preserve the enzyme's activity. biorxiv.org Similarly, the synthesis of anthranilate derivatives in microbial systems occurs at standard cultivation temperatures (e.g., 30°C). jmb.or.kr These approaches not only improve safety and energy efficiency but can also enhance selectivity, preventing the formation of unwanted by-products.

Reaction Mechanism Studies in this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic routes. For the novel metal-free multicomponent synthesis of anthranilate esters, a plausible mechanism has been proposed. rsc.org This intricate process is believed to begin with a Knoevenagel condensation between 2-nitrobenzaldehyde and malononitrile. The key steps involve an intramolecular redox process where there is a delicate role played by malononitrile. rsc.org A prototropic tautomerism is followed by an O-transfer to give an intermediate, which then undergoes alcoholysis (with butanol, in this case) to yield a 2-nitroso-benzoic acid ester. rsc.org The nitroso group further reacts with another molecule of malononitrile, ultimately leading to the final anthranilate ester product after hydrolysis and alcoholysis steps. rsc.org

For more traditional syntheses, the mechanisms are generally well-understood from foundational organic chemistry.

Esterification (from Isatoic Anhydride): The reaction of isatoic anhydride with butanol involves nucleophilic acyl substitution. The alcohol attacks one of the carbonyl groups, leading to the opening of the heterocyclic ring to form a carbamate (B1207046) intermediate. This intermediate is unstable and loses carbon dioxide to yield this compound. google.com

Transesterification: The acid-catalyzed transesterification of methyl anthranilate with butanol follows the standard mechanism for this reaction type. The process involves protonation of the carbonyl oxygen of the methyl ester, followed by nucleophilic attack by butanol. A tetrahedral intermediate is formed, which can then eliminate methanol to yield the protonated this compound, which is then deprotonated to give the final product.

While detailed mechanistic studies specifically for every this compound synthesis variant are not always published, these established and proposed mechanisms provide a strong framework for understanding how the transformations occur.

Mechanistic Investigations of Esterification Pathways

The principal route for the synthesis of this compound is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgmasterorganicchemistry.com In this case, anthranilic acid reacts with butanol to form the ester, this compound, and water as a byproduct. athabascau.ca The reaction is reversible, and its mechanism involves several key equilibrium steps. athabascau.camasterorganicchemistry.com

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (anthranilic acid) by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org This initial step significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The nucleophilic oxygen atom of the alcohol (butanol) then attacks this activated carbonyl carbon. wikipedia.orgyoutube.com This addition leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. wikipedia.org

Following this, a proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a better leaving group—water. wikipedia.orgmasterorganicchemistry.com The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester. masterorganicchemistry.com In the final step, deprotonation of this intermediate, often by the alcohol acting as a weak base, regenerates the acid catalyst and yields the final ester product, this compound. masterorganicchemistry.comyoutube.com

Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of anthranilic acid. byjus.com

Nucleophilic Attack: The butanol molecule attacks the now more electrophilic carbonyl carbon. organic-chemistry.org

Proton Transfer: A proton is transferred to one of the -OH groups, forming a good leaving group (H₂O). masterorganicchemistry.com

Elimination of Water: The water molecule departs, leading to the formation of a protonated ester. wikipedia.org

Deprotonation: The protonated ester loses a proton, yielding this compound and regenerating the acid catalyst. masterorganicchemistry.com

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts are crucial in the synthesis of this compound as they increase the reaction rate without being consumed. bham.ac.uk The choice of catalyst significantly impacts the reaction kinetics (the speed of the reaction) and selectivity (the ability to produce the desired ester over unwanted byproducts). bham.ac.uk Catalysts for this esterification can be broadly classified into homogeneous, heterogeneous, and biocatalysts.

Homogeneous Catalysts: Traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective for this reaction. wikipedia.orgorganic-chemistry.org They operate in the same phase as the reactants, leading to high reaction rates. However, their use presents challenges, including difficulties in separation from the product mixture, corrosion of equipment, and the generation of acidic waste, which requires neutralization and disposal. acs.orgresearchgate.net In the case of anthranilic acid, a substantial amount of catalyst is needed to first block the amine group as an amine salt before the esterification can proceed. acs.org

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts (heterogeneous catalysts) have been investigated extensively. These catalysts are in a different phase from the reactants, simplifying their removal from the reaction mixture through simple filtration and allowing for their reuse. researchgate.net This makes the process more environmentally friendly and cost-effective. acs.org

Ion-exchange resins, such as Amberlyst-15, have proven to be highly effective and selective for esterification reactions. acs.orgarkat-usa.org They are polystyrene-based resins functionalized with strongly acidic sulfonic groups that provide the catalytic sites. researchgate.net Studies on the esterification of anthranilic acid with various alcohols have shown that ion-exchange resins like Amberlyst-15 and Indion-130 are particularly effective, while other solid acids like ZSM-5 and certain acid-treated clays (B1170129) were found to be ineffective. acs.org The reaction using these resins is often intrinsically kinetically controlled, meaning mass transfer limitations are not significant. acs.org

The catalytic performance is influenced by reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants. For instance, in the esterification of maleic acid with butanol using Amberlyst-15, increasing the temperature led to higher conversion rates due to more effective molecular collisions. ias.ac.in

Table 1: Comparison of Heterogeneous Catalysts in Esterification of Anthranilic Acid with Methanol

| Catalyst | Catalyst Type | Effectiveness | Reference |

|---|---|---|---|

| Amberlyst-15 | Ion-Exchange Resin | Most Effective | acs.org |

| Indion-130 | Ion-Exchange Resin | Most Effective | acs.org |

| ZSM-5 | Zeolite | Ineffective | acs.org |

| Filtrol-24 | Acid-Treated Clay | Ineffective | acs.org |

| Dodecatungstophosphoric acid | Heteropolyacid | Ineffective | acs.org |

Biocatalysts: Enzymes, particularly lipases, have emerged as a "green" alternative for ester synthesis. scielo.br Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) can catalyze esterification in non-aqueous or low-water environments. scielo.br The use of biocatalysts offers high selectivity (regio- and enantioselectivity) and operates under mild reaction conditions, which saves energy and minimizes byproduct formation. csic.es

The synthesis of anthranilic acid esters using lipases has been explored. For example, a study using porcine pancreas lipase (PPL) investigated the esterification of anthranilic acid with a range of alcohols (C1-C18). dss.go.th The results indicated that the choice of alcohol significantly affects the reaction yield. researchgate.net While methanol gave the highest yield in that particular study, butanol also showed significant reactivity. dss.go.th The kinetics of lipase-catalyzed reactions are often described by a Ping-Pong Bi-Bi mechanism, where the enzyme can be subject to inhibition by the substrates, particularly short-chain acids. scielo.brnih.gov

Table 2: Lipase-Catalyzed Esterification of Anthranilic Acid with Various Alcohols

| Alcohol | Significance Level for Yield | Relative Yield | Reference |

|---|---|---|---|

| Methanol | 99.9% | Highest (45.6% Yield) | dss.go.thresearchgate.netresearchgate.net |

| Butanol | 99.5% | Significant | dss.go.th |

| Hexanol | 99.5% | Significant | dss.go.th |

| Decanol | 99.9% | High | dss.go.th |

| Stearyl Alcohol | 99.9% | High | dss.go.th |

Iii. Biological Activity and Pharmacological Potential

Insect Repellent Properties and Mechanisms

Butyl anthranilate has demonstrated significant potential as an insect repellent, offering a safer alternative to conventional synthetic insecticides. smolecule.com Its efficacy stems from its ability to interfere with the olfactory systems of various insect species, deterring them from hosts and oviposition sites.

Research has highlighted the effectiveness of this compound against medically important mosquito species of the Aedes genus. Studies have shown that while it may not inhibit the flight of Aedes aegypti towards skin odor, it acts as a potent deterrent for egg-laying (oviposition). nih.govuni-konstanz.de In comparative studies, this compound exhibited the strongest oviposition deterrence against Aedes aegypti when compared to other anthranilates and even the widely used repellent, DEET. nih.govuni-konstanz.denih.gov

Further investigations involving Aedes albopictus have revealed that this compound is more repellent than ethyl anthranilate. nih.gov At a concentration of 0.1%, this compound demonstrated a repellency rate of 53.62%. nih.gov Moreover, a 5% concentration of this compound was found to have a significantly longer repellency time against female A. albopictus than three different commercial repellent products. nih.gov this compound and its analogs have been identified as potent repellents against mosquitoes, showing promise for their use in control programs. nih.govwikipedia.orgfrontiersin.org

Table 1: Repellent Efficacy of this compound Against Aedes Mosquitoes

| Species | Test Type | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Aedes aegypti | Oviposition Choice Assay | 10 ppm and 100 ppm | Inhibited oviposition | nih.govuni-konstanz.de |

| Aedes albopictus | Repellency Test | 0.1% | 53.62% repellency rate | nih.gov |

| Aedes albopictus | Repellency Persistence | 5% | Longer repellency time than commercial repellents | nih.gov |

This compound has emerged as a promising repellent against the invasive agricultural pest, Drosophila suzukii, also known as the spotted wing drosophila. sciencedaily.comeurekalert.org This insect causes significant damage to fruit crops by laying eggs in ripening fruits. eurekalert.org Laboratory experiments have demonstrated that blueberries coated with this compound effectively ward off D. suzukii. sciencedaily.comeurekalert.org

The repellent effect is concentration-dependent, with substantial decreases in infestation observed at a 2.5% concentration and nearly complete protection at a 10% concentration. growingproduce.com Beyond simply repelling the flies, this compound also reduces their inclination to lay eggs. eurekalert.orggrowingproduce.com As a compound that is naturally present in some fruits and is generally recognized as safe (GRAS) for human consumption, it presents a viable option for protecting fruit crops close to harvest. eurekalert.orggrowingproduce.com

**Table 2: Efficacy of this compound in Protecting Blueberries from *Drosophila suzukii***

| This compound Concentration | Level of Protection | Reference |

|---|---|---|

| 2.5% | Substantial decrease in fruit damage | growingproduce.com |

| 10% | Nearly complete protection | growingproduce.com |

Studies have shown that this compound is a highly effective repellent against the red imported fire ant, Solenopsis invicta. nih.govresearchgate.net This invasive species poses a significant threat to agriculture, wildlife, and human health. nih.gov Research has demonstrated that extremely low concentrations of this compound can prevent fire ant workers from nesting in treated soil. nih.govresearchgate.net

The compound remains active at concentrations below 100 µL/L, which is significantly lower than the minimum active concentration of other proposed repellents, including DEET. nih.gov This high efficiency at low concentrations makes this compound a promising candidate for developing cost-effective and environmentally friendly methods to prevent the spread of fire ants, particularly in preventing the infestation of transported goods like plant materials and soil. nih.govnih.gov

Table 3: Comparative Repellency of this compound and DEET Against Fire Ant Digging Behavior

| Compound | Concentration | Repellent Effect | Reference |

|---|---|---|---|

| This compound | < 100 µL/L | Prevents nesting | nih.govresearchgate.net |

| DEET | > 100 µL/L | Required for similar effect | nih.gov |

The repellent properties of this compound extend to other insect species beyond mosquitoes and fire ants. Research has shown its effectiveness against various species of fruit flies, including Drosophila melanogaster, D. yakuba, D. pseudoobscura, and D. virilis. eurekalert.org Additionally, this compound has demonstrated a strong repellent effect against the tropical bed bug, Cimex hemipterus, a significant pest affecting human health and well-being. nih.gov In laboratory assays, both ethyl anthranilate and this compound showed strong repellency against these bed bugs. nih.gov The broad-spectrum repellent activity of anthranilates suggests their potential for use in managing a variety of insect pests. researchgate.netresearchgate.net

The repellent action of this compound is attributed to its interaction with the insect olfactory system. smolecule.com It functions by disrupting the normal olfactory signaling pathways that insects use to locate hosts and suitable egg-laying sites. smolecule.com Anthranilate-based repellents, including this compound, are known to target the same neurons that are responsive to DEET. wikipedia.org These specific neurons are located in a sensory organ on the insect's antennae known as the sacculus. wikipedia.org

The DEET avoidance pathway is conserved across different insect species, which helps to explain the broad-spectrum efficacy of this compound. eurekalert.org By activating these specific olfactory receptors, this compound effectively creates an aversive sensory signal that leads to the repellent behavior observed in insects. smolecule.com This mechanism of action, which involves interfering with the insect's ability to smell its target, makes it a valuable tool in integrated pest management strategies. sciencedaily.comeurekalert.org The insect olfactory system is comprised of ionotropic receptors (IRs) and odorant receptors (ORs), which are responsible for detecting volatile chemical cues. mdpi.com The odorant receptor co-receptor (Orco) is a highly conserved protein across insect species and is a key target for developing broad-spectrum insect repellents. nih.govnih.gov

Efficacy Against Specific Insect Species

Antimicrobial Investigations

Information regarding the specific antibacterial activity of this compound, including minimum inhibitory concentration (MIC) values, is not extensively detailed in readily available scientific literature. While some studies have investigated the antimicrobial properties of anthranilate derivatives, specific data for this compound is limited. For instance, research on organodiselenide-tethered methyl anthranilates has shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net However, this pertains to a derivative and not this compound itself. A comprehensive evaluation of the antibacterial spectrum and potency of pure this compound is an area that requires further investigation.

Similar to its antibacterial properties, the antifungal activity of this compound is not well-documented with specific data in accessible research. Studies on related compounds, such as methyl anthranilate-based organodiselenide hybrids, have demonstrated significant antifungal activity against Candida albicans, with efficacy comparable to the standard drug clotrimazole. researchgate.net While this suggests that the anthranilate scaffold may possess antifungal potential, specific MIC values and the spectrum of activity for this compound remain to be elucidated through dedicated research.

The relationship between the chemical structure of anthranilate esters and their antimicrobial efficacy is a subject of scientific inquiry. Generally, for antimicrobial compounds, factors such as the length of an alkyl chain can influence activity. An increase in the alkyl chain length can lead to increased antimicrobial activity up to a certain point, after which the activity may decrease. researchgate.net This parabolic relationship is often attributed to the compound's lipophilicity, which affects its ability to penetrate microbial cell membranes. researchgate.net

In the context of anthranilate esters, the specific structural modifications that enhance or diminish their antibacterial and antifungal properties have not been extensively detailed in the available literature. For other classes of antimicrobial compounds, it has been observed that the presence and position of certain functional groups can significantly impact their biological activity. A systematic investigation into the structure-activity relationships of a series of anthranilate esters would be necessary to delineate the key structural features required for potent antimicrobial action.

Neurobiological Research and Related Activities

The central nervous system (CNS) represents a key area of investigation for anthranilate derivatives, with studies exploring their influence on neurotransmitter systems and their potential to protect against neuronal damage.

Glutamate (B1630785) is a primary excitatory neurotransmitter in the brain, essential for synaptic transmission and plasticity. nih.gov However, excessive glutamate levels lead to excitotoxicity, a pathogenic process implicated in numerous neurological disorders. nih.govnih.gov Research has focused on how anthranilate derivatives might modulate this system.

One synthetic anthranilate derivative, butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034), has been shown to inhibit the release of glutamate from rat cerebro-cortical nerve terminals (synaptosomes). nih.govnih.govbohrium.com In laboratory models, HFP034 was observed to suppress glutamate release that was induced by 4-aminopyridine (B3432731) (4-AP). nih.govresearchgate.net This inhibitory effect was found to be dependent on the presence of extracellular calcium and was associated with a reduction in calcium influx through P/Q-type Ca²+ channels. nih.govresearchgate.net The mechanism also involves the inhibition of the protein kinase C (PKC) and myristoylated alanine-rich C kinase substrate (MARCKS) pathways. nih.govresearchgate.net

Table 1: Effects of HFP034 on Glutamatergic System

| Compound | Model System | Key Finding | Mechanism of Action |

|---|---|---|---|

| Butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034) | Rat Cerebro-cortical Synaptosomes | Inhibition of 4-AP-induced glutamate release. nih.gov | Suppression of P/Q-type Ca²+ channels and PKC/MARCKS pathways. nih.govresearchgate.net |

The ability of anthranilate derivatives to modulate glutamate release directly relates to their neuroprotective potential. By preventing excessive glutamate accumulation, these compounds can mitigate excitotoxicity. The derivative HFP034 was evaluated for its neuroprotective effects in a rat model of glutamate excitotoxicity induced by kainic acid (KA), a glutamate analog. nih.govnih.govbohrium.com

Pretreatment with HFP034 demonstrated significant neuroprotective effects. nih.gov It led to a reduction in neuronal death, lowered the concentration of excess glutamate, and suppressed the activation of glial cells (microglia and astrocytes) in the hippocampus of KA-injected rats. nih.govbohrium.com Furthermore, HFP034 reduced the levels of proteins associated with endoplasmic reticulum stress, such as glucose-regulated protein 78 (GRP 78) and caspase-12, which are involved in cell death pathways. nih.govresearchgate.net These findings establish HFP034 as a neuroprotective agent that prevents glutamate excitotoxicity by inhibiting presynaptic glutamate release. nih.govnih.gov

Beyond neuroprotection, the broader class of anthranilate derivatives has been reported to possess antidepressant and anticonvulsant properties in various animal models. nih.govnih.gov

Studies on specific derivatives, methyl N-methylanthranilate and isopropyl N-methylanthranilate, have demonstrated antidepressant-like effects in mice. bohrium.com Using standard behavioral paradigms such as the forced swimming test and the tail suspension test, these compounds were shown to reduce immobility time, an indicator of antidepressant activity. bohrium.com

Furthermore, derivatives of anthranilic acid have been used as precursors for the synthesis of quinazolinones, a class of compounds investigated for their CNS activities. researchgate.netnih.gov Numerous synthesized quinazolinone derivatives have shown significant anticonvulsant activity in the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice, which are standard screening tests for antiepileptic drugs. researchgate.netnih.govmdpi.commdpi.com For instance, certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones exhibited activity comparable to the reference drug diazepam in the MES test. nih.gov

Table 2: Antidepressant and Anticonvulsant Activities of Anthranilate Derivatives

| Compound/Derivative Class | Animal Model | Test | Observed Effect |

|---|---|---|---|

| Methyl N-methylanthranilate | Mice | Forced Swimming Test, Tail Suspension Test | Antidepressant-like effects (reduced immobility). bohrium.com |

| Isopropyl N-methylanthranilate | Mice | Forced Swimming Test, Tail Suspension Test | Antidepressant-like effects (reduced immobility). bohrium.com |

| Quinazolinone Derivatives | Mice | Maximal Electroshock (MES) Test | Anticonvulsant activity; protection against seizures. researchgate.netnih.gov |

| Quinazolinone Derivatives | Mice | Pentylenetetrazole (PTZ) Test | Anticonvulsant activity; protection against seizures. mdpi.commdpi.com |

Other Biological Activities and Potential Applications

The pharmacological potential of anthranilate derivatives extends beyond the central nervous system, with significant research highlighting their roles in inflammation and hemostasis.

Several anthranilate derivatives have been recognized for their anti-inflammatory activities. nih.gov The compound HFP034, noted for its neuroprotective effects, also exhibits potent anti-inflammatory properties. nih.gov In a mouse model of psoriasis, an inflammatory autoimmune skin disorder, topical application of HFP034 was shown to ameliorate inflammation. researchgate.net It attenuated epidermal thickness and scaling by decreasing the expression of inflammatory cytokines and chemokines, which in turn reduced the infiltration of neutrophils into the skin. researchgate.net The mechanism for this anti-inflammatory action involves the suppression of NF-κB activity. researchgate.net

Anthranilate derivatives have been investigated for their potential to modulate immune responses and thrombosis. nih.govnih.gov

One notable derivative, N-(3,4-dimethoxycinnamonyl) anthranilic acid (also known as Tranilast), has demonstrated significant immunosuppressive activity. nih.gov Studies have shown that it can delay allograft rejection in mice by causing T-cell cycle arrest rather than inducing T-cell death. nih.gov This effect is associated with a significant reduction in the production of interleukin-2, a cytokine crucial for T-cell proliferation. nih.gov Tranilast has also been shown to inhibit the activation and proliferation of human CD4+ T cells. nih.gov

Table 3: Anti-inflammatory, Antithrombotic, and Immunosuppressive Activities

| Compound/Derivative Class | Biological Activity | Model System/Target | Key Finding |

|---|---|---|---|

| Butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034) | Anti-inflammatory | Mouse model of psoriasis | Reduced skin inflammation by decreasing cytokine/chemokine expression. researchgate.net |

| N-(3,4-dimethoxycinnamonyl) anthranilic acid (Tranilast) | Immunosuppressive | Mouse allograft model; Human CD4+ T cells | Delayed allograft rejection via T-cell cycle arrest; Inhibited T-cell proliferation. nih.govnih.gov |

| N-acylanthranilic acid derivatives | Antithrombotic | In vitro PAI-1 inhibition assay | Potent inhibition of plasminogen activator inhibitor-1 (PAI-1). nih.govnih.gov |

Anticancer and Antidiabetic Research (Anthranilate Derivatives)

The foundational structure of anthranilic acid, from which this compound is derived, serves as a "privileged substructure" in the development of therapeutic agents. nih.gov Both preclinical and experimental studies have highlighted the medicinal properties of anthranilate derivatives, which include anticancer and antidiabetic activities. nih.govlongdom.org

In the realm of anticancer research, new compounds designed on the anthranilic acid scaffold have demonstrated notable antiproliferative activity. acs.org For instance, certain (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have shown in vitro growth inhibitory properties against human tumor cell lines with efficacy in the nanomolar to low micromolar concentration ranges. acs.org One specific pyridinyl ester, compound 25, exhibited potent in vitro antiproliferative effects against a full panel of human tumor cell lines, with some GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values below 10⁻⁷ M. acs.org Furthermore, studies on organodiselenide-tethered methyl anthranilate hybrids have identified compounds with significant cytotoxic effects against liver (HepG2) and breast carcinoma cells. mdpi.comnih.gov One such compound, OSe 14, was found to be more cytotoxic to HepG2 cells (IC₅₀ = 3.57 ± 0.1 µM) than the established drug Adriamycin (IC₅₀ = 4.50 ± 0.2 µM). nih.gov Additionally, anthranilic acid esters have been shown to repress the growth of human prostate cancer cells by inhibiting the androgen-dependent transactivation of the androgen receptor. nih.gov

In antidiabetic research, novel anthranilate diamide (B1670390) derivatives have been synthesized and evaluated for their inhibitory activity against key targets like α-glucosidase and glycogen (B147801) phosphorylase. nih.govnih.gov Many of these tested compounds exhibited potent inhibitory effects at nanomolar concentrations. nih.gov The most active compounds, (5c) and (7b), showed high inhibitory activity against both α-glucosidase and glycogen phosphorylase, with IC₅₀ values of 0.01247 ± 0.01 µM and 0.01372 ± 0.03 µM, respectively. nih.gov In vivo testing of compound (7b) in rats with induced diabetes demonstrated a significant reduction in blood glucose levels compared to a reference drug. nih.gov Research has also established that anthranilic acid derivatives can improve blood glucose levels and enhance insulinotropic action in animal models of diabetes, partly by protecting islet beta-cells through the reduction of intracellular reactive oxygen species. longdom.org

Table 1: Summary of Research on Anthranilate Derivatives

| Research Area | Derivative Class | Key Findings | Citations |

|---|---|---|---|

| Anticancer | N-aryl anthranilic acids | Potent in vitro antiproliferative efficacy against human tumor cell lines. | acs.org |

| Organodiselenide-tethered methyl anthranilates | Showed promising antitumor potential against liver and breast carcinomas. | mdpi.comnih.gov | |

| Anthranilic acid esters | Repress the growth of human prostate cancer cells by inhibiting androgen receptor transactivation. | nih.gov | |

| Antidiabetic | Anthranilate diamide derivatives | Potent dual inhibitors of α-glucosidase and glycogen phosphorylase enzymes. | nih.govnih.gov |

| Anthranilic acid derivatives | Improve blood glucose levels and enhance insulinotropic action in diabetic animal models. | longdom.org |

Role as a Plant Metabolite and Natural Occurrence

This compound is recognized as a plant metabolite, a eukaryotic metabolite produced during metabolic reactions in plants. nih.govebi.ac.uk It is a benzoate (B1203000) ester formed by the formal condensation of the carboxy group of anthranilic acid with the hydroxy group of butanol. nih.govchemicalbook.com This natural occurrence is a key aspect of its chemical profile.

The compound is found in a variety of fruits, contributing to their characteristic aromas. nih.govchemicalbull.com Its presence has been reported in apple aroma, various fruits, and wines. chemicalbull.comchemicalbook.com Specific natural sources identified in the literature include peppermint oil from Brazil, Achillea ageratum, and tea. chemicalbook.com Its fragrance is often described as floral and grape-like, which accounts for its use as a flavoring and fragrance agent. chemicalbull.com

Table 2: Natural Occurrence of this compound

| Source Category | Specific Examples | Citations |

|---|---|---|

| Fruits | Apples, General Fruits | nih.govchemicalbull.comchemicalbook.com |

| Beverages | Tea, Wine | chemicalbull.comchemicalbook.com |

| Plants/Oils | Peppermint oil (Brazil), Achillea ageratum | chemicalbook.com |

Iv. Advanced Analytical Chemistry and Spectroscopic Characterization

Chromatographic and Mass Spectrometric Techniques

Chromatography, coupled with mass spectrometry, provides powerful tools for the separation, identification, and quantification of butyl anthranilate.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

The retention time, the time it takes for this compound to travel through the column, is a key identifier. For instance, on a standard non-polar column, this compound has a Kovats retention index of 1600. nih.gov More specific retention times have been reported as 33.59 minutes and 34.54 minutes under particular GC conditions. diabloanalytical.comscribd.com The mass spectrum of this compound is characterized by a prominent base peak at m/z 119.0, with other significant fragments observed at m/z 92.0, 120.0, 65.0, and 137.0. nih.gov This fragmentation pattern is instrumental in its unambiguous identification.

GC-MS is not only used for identification but also for quantification. Studies have utilized GC-MS to analyze the thermal degradation of flavor chemicals, including this compound, demonstrating its utility in assessing compound stability under various conditions. mdpi.comresearchgate.netnih.gov Furthermore, GC-MS has been employed in the analysis of essential oils and to identify components in complex mixtures, such as those from mango leaves. diabloanalytical.comunesp.brresearchgate.net The technique's sensitivity allows for the detection of trace amounts of the compound, making it valuable in various research and quality control applications. researchgate.netbioone.org

| Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index (Standard Non-Polar) | 1600.6, 1600 | nih.gov |

| Kovats Retention Index (Standard Polar) | 2419 | nih.gov |

| Major Mass Spectral Peaks (m/z) | 119.0, 92.0, 120.0, 65.0, 137.0 | nih.gov |

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common method for determining purity and for quantitative analysis. sielc.comsigmaaldrich.com In this method, a non-polar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for this compound might use a C18 or Newcrom R1 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of this compound can be assessed by the presence of a single major peak, with suppliers often guaranteeing a purity of ≥98.0% or ≥99% as determined by GC or HPLC. tcichemicals.comavantorsciences.comvwr.com HPLC is also scalable and can be used for the isolation of impurities in preparative separations. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | sielc.com |

| Stationary Phase | C18 or Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Purity Specification | ≥98.0% or ≥99% | tcichemicals.comavantorsciences.comvwr.com |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for analyzing this compound in complex matrices and for confirming its identity. For LC-MS analysis, the mobile phase is typically modified to be compatible with the mass spectrometer's ion source, often by replacing non-volatile acids like phosphoric acid with volatile ones like formic acid. sielc.com

LC-MS data for this compound is available in public databases, often utilizing electrospray ionization (ESI) in positive mode. nih.gov The technique has been applied in various analytical contexts, including the analysis of primary aromatic amines in materials, where this compound is listed as a potential analyte. lalanmiddleeast.com

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This capability is invaluable for the unambiguous structural confirmation of this compound. The precise mass of the molecular ion can be used to calculate the molecular formula, C₁₁H₁₅NO₂, with a high degree of confidence. nih.gov HR-MS is often coupled with techniques like GC (GC-HRMS) or LC (LC-HRMS) for comprehensive analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound shows characteristic signals that correspond to the protons in the butyl chain and the aromatic ring.

In a study involving the lipase-catalyzed synthesis of anthranilic acid esters, the chemical shifts for this compound were reported. dss.go.th While specific values from that study are not detailed here, a typical ¹H NMR spectrum in a deuterated solvent like chloroform (B151607) (CDCl₃) would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the butyl group (-OCH₂CH₂CH₂CH₃). The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., triplets, quartets, multiplets) would reveal the neighboring protons, confirming the structure of the butyl ester chain and its attachment to the anthranilate core. dss.go.thgoogleapis.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as an identification test for this compound. fao.org

| Proton Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Ar-H) | ~6.5 - 8.0 | Multiplet | 4H |

| Amine Protons (-NH₂) | Broad singlet | Broad Singlet | 2H |

| Methylene Protons (-OCH₂-) | ~4.2 | Triplet | 2H |

| Methylene Protons (-CH₂-) | ~1.7 | Multiplet | 2H |

| Methylene Protons (-CH₂-) | ~1.4 | Multiplet | 2H |

| Methyl Protons (-CH₃) | ~0.9 | Triplet | 3H |

Note: Expected values are approximate and can vary based on solvent and instrument conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift providing information about its electronic environment.

In a typical ¹³C NMR spectrum of this compound, the carbon atoms of the butyl chain and the aromatic ring can be clearly distinguished. The carbonyl carbon of the ester group characteristically appears at a downfield chemical shift due to its deshielded nature. The aromatic carbons exhibit signals in the aromatic region of the spectrum, with their specific shifts influenced by the positions of the amino and ester substituents. The four distinct carbons of the butyl group also show characteristic signals in the aliphatic region.

Slight variations in chemical shifts can occur depending on the solvent used for the analysis. researchgate.net For instance, spectra recorded in deuterated chloroform (CDCl₃) may show minor differences compared to those recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net

Table 1: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Typical Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | ~167 |

| Aromatic C-NH₂ | ~150 |

| Aromatic C-COOR | ~110 |

| Aromatic C-H | ~116-134 |

| -O-C H₂- | ~64 |

| -CH₂- | ~31 |

| -CH₂- | ~19 |

| -CH₃ | ~14 |

Note: The exact chemical shifts can vary slightly based on the solvent and the specific NMR instrument used. illinois.edusigmaaldrich.com

Infrared (IR) and UV/Vis Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. dntb.gov.uacas.cz The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands in the FT-IR spectrum of this compound include:

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group is observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the ester is prominent around 1700-1730 cm⁻¹. Conjugation with the aromatic ring can slightly lower this frequency. pg.edu.pl

C-O Stretching: The C-O stretching vibration of the ester group is typically found in the 1200-1300 cm⁻¹ region.

Aromatic C=C Bending: Bending vibrations for the substituted benzene (B151609) ring appear in the fingerprint region, below 900 cm⁻¹.

These absorption bands provide a unique fingerprint for the molecule, confirming the presence of its key functional groups. uc.eduresearchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Ester (C=O) | C=O Stretch | 1700 - 1730 |

| Ester (C-O) | C-O Stretch | 1200 - 1300 |

| Aromatic Ring | C=C Bending | < 900 |

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable method for the quantitative analysis and purity assessment of this compound. mdpi.com The technique measures the absorption of UV and visible light by the molecule, which is related to its electronic transitions. This compound, with its aromatic ring and conjugated system, exhibits characteristic absorption maxima in the UV region. mdpi.comtci-thaijo.org

The UV spectrum of this compound typically shows distinct absorption bands. For instance, in methanol (B129727) with sulfuric acid, it can exhibit maxima at approximately 227 nm and 273 nm. tci-thaijo.org The position and intensity of these absorption maxima are dependent on the solvent used. tci-thaijo.org According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound, allowing for its quantification in solution. nih.gov This technique is often employed in conjunction with liquid chromatography (LC) for the analysis of UV filters and other cosmetic ingredients. mdpi.comnih.gov

Table 3: UV/Vis Absorption Maxima for this compound in a Specific Solvent

| Solvent System | Wavelength (λmax) 1 (nm) | Wavelength (λmax) 2 (nm) |

| 1% (v/v) H₂SO₄ in Methanol | ~227 | ~273 |

| 1 M H₂SO₄ | ~228 | ~272 |

Note: The λmax values can shift based on the solvent's polarity and pH. tci-thaijo.org

X-ray Crystallography and Structural Determination